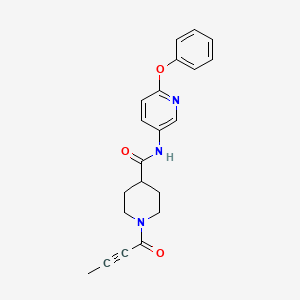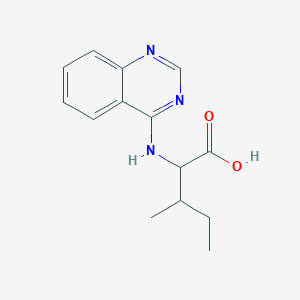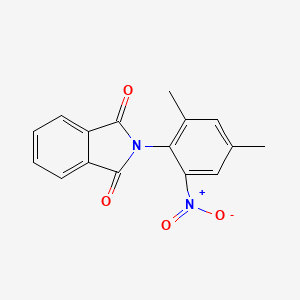![molecular formula C16H17N5O2 B4987420 5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4987420.png)
5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine involves the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. For example, in cancer cells, this compound inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. In neurodegenerative diseases, it has been shown to inhibit the aggregation of amyloid beta and tau proteins, which are involved in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative diseases, it has been shown to reduce the levels of amyloid beta and tau proteins, leading to the prevention of neuronal damage and cognitive decline. In infectious diseases, it has been shown to have antimicrobial activity against various bacterial and fungal strains, leading to the inhibition of microbial growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine in lab experiments include its specificity and potency in targeting specific enzymes and signaling pathways, as well as its potential applications in various fields. However, its limitations include its potential toxicity and off-target effects, as well as the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research of 5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine. These include further studies on its mechanism of action and potential side effects, as well as its potential applications in other fields such as immunology and cardiovascular diseases. Additionally, the development of more potent and specific analogs of this compound may lead to the discovery of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine involves the reaction of 2-amino-3-picoline with 2-chloro-N-(3-pyridinylmethyl)acetamide in the presence of a base, followed by the reaction of the resulting intermediate with 2-methoxyethyl isocyanate and sodium azide. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine has been studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In neuroscience, it has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, it has been shown to have antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-22-8-6-15-20-16(23-21-15)13-4-5-14(19-11-13)18-10-12-3-2-7-17-9-12/h2-5,7,9,11H,6,8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPKUKDOLKLNMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2=CN=C(C=C2)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-butyl-8-methyltetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B4987337.png)
![1-[6-(4-ethylphenoxy)hexyl]piperidine](/img/structure/B4987343.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4987361.png)
![17-(2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4987365.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B4987372.png)
![5-[(3-{[4-(2-fluorobenzyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B4987380.png)

![N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4987396.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-1-yl)-4-methoxybenzamide](/img/structure/B4987413.png)

![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987445.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
![7-{[(2-hydroxyethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4987448.png)